1-(1-Chloro-2-methylpropan-2-yl)-4-ethoxybenzene
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Overview
Description
Benzene, 1-(2-chloro-1,1-dimethylethyl)-4-ethoxy-: is an organic compound with a complex structure that includes a benzene ring substituted with a 2-chloro-1,1-dimethylethyl group and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2-chloro-1,1-dimethylethyl)-4-ethoxy- typically involves the alkylation of benzene with 2-chloro-1,1-dimethylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes the following steps:
Alkylation: Benzene is reacted with 2-chloro-1,1-dimethylethyl chloride in the presence of a Lewis acid catalyst.
Etherification: The resulting product is then reacted with ethanol in the presence of an acid catalyst to introduce the ethoxy group.
Purification: The final product is purified using distillation or recrystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(2-chloro-1,1-dimethylethyl)-4-ethoxy-: undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substitution Reactions: Products include halogenated or nitrated derivatives of the compound.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include alcohols or alkanes.
Scientific Research Applications
Benzene, 1-(2-chloro-1,1-dimethylethyl)-4-ethoxy-: has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of Benzene, 1-(2-chloro-1,1-dimethylethyl)-4-ethoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecules and the type of reaction.
Comparison with Similar Compounds
Benzene, 1-(2-chloro-1,1-dimethylethyl)-4-ethoxy-: can be compared with other similar compounds such as:
Benzene, 1-(2-chloro-1,1-dimethylethyl)-: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
Benzene, 1-(2-chloro-1,1-dimethylethyl)-4-methoxy-: Contains a methoxy group instead of an ethoxy group, leading to differences in polarity and reactivity.
Benzene, 1-(2-chloro-1,1-dimethylethyl)-4-hydroxy-:
The uniqueness of Benzene, 1-(2-chloro-1,1-dimethylethyl)-4-ethoxy- lies in its specific combination of substituents, which confer distinct chemical properties and reactivity patterns, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
83493-80-5 |
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Molecular Formula |
C12H17ClO |
Molecular Weight |
212.71 g/mol |
IUPAC Name |
1-(1-chloro-2-methylpropan-2-yl)-4-ethoxybenzene |
InChI |
InChI=1S/C12H17ClO/c1-4-14-11-7-5-10(6-8-11)12(2,3)9-13/h5-8H,4,9H2,1-3H3 |
InChI Key |
CUYNTLDCNGKIFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)(C)CCl |
Origin of Product |
United States |
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